This compound is synthesized through various chemical routes that involve the reaction of cyclopropyl derivatives with pyrrolidinyl carbamic acids. Its classification falls under the broader category of carbamate compounds, which are known for their diverse biological activities, including enzyme inhibition and receptor modulation.
The synthesis of Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester typically involves several key steps:
The molecular structure of Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can be described as follows:
The compound's three-dimensional structure can be analyzed using computational chemistry software or databases such as the Protein Data Bank, allowing for insights into its spatial orientation and potential interactions with biological macromolecules.
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can participate in various chemical reactions:
The kinetics and thermodynamics of these reactions can be studied using techniques such as kinetic analysis and spectroscopic methods (NMR, IR).
The mechanism of action for Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is primarily linked to its interaction with specific biological targets:
In vitro studies often reveal IC values indicating potency against specific enzymes or receptors, guiding further development in drug design.
The physical and chemical properties of Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester include:
Analytical techniques such as differential scanning calorimetry (DSC) can provide insights into thermal stability, while solubility tests can inform formulation strategies for pharmaceutical applications.
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester has several potential applications:
Carbamic acid esters incorporating pyrrolidine scaffolds represent a strategically important class of bioactive molecules in modern drug discovery. These hybrid structures combine the conformational constraints of heterocycles with the proteolytic stability and hydrogen-bonding capabilities of the carbamate functional group. The specific compound Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester exemplifies this approach, featuring three critical pharmacophoric elements: (1) a stereochemically defined pyrrolidine ring that serves as a spatial organizer; (2) a cyclopropyl moiety that enhances metabolic stability and modulates electron distribution; and (3) a benzyl carbamate group that influences bioavailability through hydrophobic interactions. This molecular architecture enables targeted interactions with CNS receptors while maintaining favorable physicochemical properties for blood-brain barrier penetration [1] [6].
The development of carbamate-containing pharmaceuticals has progressed through distinct evolutionary phases. Early carbamates like benzyl propionate (CAS 122-63-4) demonstrated the stability advantages of ester-carbamate hybrids, establishing their utility as fragrance and flavor precursors due to hydrolytic resistance compared to simple esters [5]. The 1990s witnessed a significant paradigm shift with the intentional incorporation of carbamates into protease inhibitors, leveraging the carbonyl's ability to mimic peptide bonds while resisting enzymatic cleavage. A critical advancement emerged through N-[1-(Hydroxymethyl)cyclopropyl]carbamic acid phenylmethyl ester (CAS 103500-22-7), which demonstrated that cyclopropyl constraints could dramatically enhance receptor selectivity through enforced ring geometry [7].
The 21st century introduced sophisticated heterocycle-carbamate hybrids exemplified by [1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 1353987-57-1), where the basic aminoethyl side chain enabled salt bridge formation with biological targets, significantly expanding therapeutic applicability [3]. This structural evolution reflects three key design principles: (1) increased three-dimensional complexity through sp3-rich scaffolds; (2) strategic placement of hydrogen bond donors/acceptors; and (3) incorporation of sterically demanding groups to shield labile functionalities. These developments established carbamates as privileged pharmacophores rather than mere prodrug linkers [1] [3] [7].
Table 1: Structural Evolution of Bioactive Carbamates
Compound | CAS Registry | Molecular Formula | Molecular Weight | Key Structural Advancement |
---|---|---|---|---|
Benzyl propionate | 122-63-4 | C10H12O2 | 164.20 | Early carbamate stabilizer |
N-[1-(Hydroxymethyl)cyclopropyl]carbamic acid ester | 103500-22-7 | C12H15NO3 | 221.25 | Cyclopropyl geometry constraint |
Cyclopropyl-piperidinyl carbamic acid benzyl ester | 1354014-83-7 | C18H26N2O3 | 318.41 | Heterocycle-carbamate hybrid |
[1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl ester | 1353987-57-1 | C18H27N3O2 | 317.43 | Ionizable side chain for target engagement |
Pyrrolidine rings serve as indispensable scaffolds for CNS-targeted therapeutics due to their unique combination of structural rigidity, nitrogen basicity, and synthetic versatility. The saturated five-membered ring adopts envelope conformations that project substituents in well-defined spatial orientations, enabling precise complementarity with neuronal receptors. Critically, the (S)-Pyrrolidin-3-ylmethanol framework (CAS 110013-19-9) demonstrates how stereochemistry influences blood-brain barrier permeability: the (S)-configured hydroxymethyl group engages in hydrogen bonding with membrane transporters, enhancing CNS uptake compared to its (R)-isomer [6]. This scaffold has been extensively validated in neuropsychiatric therapeutics, particularly for receptors requiring cationic center interactions with aspartate residues in binding pockets.
Molecular modifications of the pyrrolidine core directly modulate pharmacological profiles. Introduction of a 2-hydroxyethyl substituent as in the title compound serves dual purposes: (1) it decreases overall basicity (pKa shift) to reduce P-glycoprotein efflux, and (2) provides a synthetic handle for prodrug derivatization. Benzyl carbamate conjugation further enhances lipid solubility while maintaining enzymatic lability for controlled bioactive agent release. The benchmark compound Benzyl (1S,3'S)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamate (CAS 672310-23-5) exemplifies this design logic, where the phenyl-ethyl extension from pyrrolidine enables µ-opioid receptor affinity (Ki = 12 nM) while maintaining >90% plasma stability after 1 hour [8].
Table 2: Pyrrolidine Derivatives in CNS-Targeted Drug Design
Pyrrolidine Derivative | CAS Number | Molecular Weight | Key CNS-Targeting Feature |
---|---|---|---|
(S)-Pyrrolidin-3-ylmethanol | 110013-19-9 | 101.15 | Stereospecific BBB transporter engagement |
Benzyl (1S,3'S)-[2-(3-Hydroxypyrrolidin-1-yl) derivative | 672310-23-5 | 354.44 | µ-opioid receptor affinity (spatial extension) |
Cyclopropyl-[(R)-piperidin-3-yl]-carbamic acid ester | 1354014-83-7 | 318.41 | Structural analog with dopamine transporter activity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7